3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a diazaspiro compound under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated bonds.
Substitution: Products with substituted groups replacing the chlorine atom.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-one
- 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-amine
Uniqueness
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is unique due to its thione group, which imparts distinct chemical properties compared to its analogs
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS/c1-15-6-7-18(14-16(15)2)21(27)26-22(28)20(17-8-10-19(24)11-9-17)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMDGRWNQTHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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